molecular formula C16H35O3PS B101505 O,O-Bis(2-ethylhexyl) hydrogen thiophosphate CAS No. 17618-27-8

O,O-Bis(2-ethylhexyl) hydrogen thiophosphate

Cat. No. B101505
CAS RN: 17618-27-8
M. Wt: 338.5 g/mol
InChI Key: TVRJUOAQXLUUGW-UHFFFAOYSA-N
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Description

O,O-Bis(2-ethylhexyl) hydrogen thiophosphate, commonly known as DEHPA, is an organophosphorus compound that is widely used in the field of metallurgy and nuclear chemistry. It is a colorless liquid that has a pungent odor and is soluble in organic solvents such as benzene and toluene. DEHPA is used as a selective extractant for the separation and purification of rare earth metals, uranium, and other heavy metals.

Mechanism of Action

DEHPA acts as a chelating agent, forming stable complexes with metal ions. The mechanism of action involves the formation of a coordination complex between DEHPA and the metal ion, which is then extracted into an organic solvent. The metal ion can then be separated and purified from the organic solvent.
Biochemical and Physiological Effects
DEHPA is not intended for use in biological systems and has no known biochemical or physiological effects. It is a toxic substance that can cause irritation to the skin, eyes, and respiratory system. Long-term exposure to DEHPA can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

DEHPA is a highly selective extractant that can be used for the separation and purification of rare earth metals, uranium, and other heavy metals. It is a cost-effective and efficient method for metal ion extraction. However, DEHPA has limitations in terms of its solubility in water and its toxicity. It is not suitable for use in biological systems and requires careful handling to avoid exposure to the skin, eyes, and respiratory system.

Future Directions

Future research on DEHPA could focus on the development of alternative, less toxic extractants for metal ion separation and purification. Researchers could also investigate the use of DEHPA in the treatment of wastewater from mining and metallurgical operations. Additionally, further studies could be conducted on the mechanism of action of DEHPA and its potential applications in other fields, such as catalysis and organic synthesis.
Conclusion
DEHPA is a widely used organophosphorus compound that has applications in the separation and purification of rare earth metals, uranium, and other heavy metals. Its mechanism of action involves the formation of stable coordination complexes with metal ions, which can then be extracted into an organic solvent. DEHPA is a highly selective extractant that is cost-effective and efficient, but it has limitations in terms of its solubility in water and its toxicity. Future research could focus on the development of alternative extractants and the investigation of DEHPA's potential applications in other fields.

Synthesis Methods

DEHPA is synthesized by the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a catalyst such as zinc chloride. The reaction produces DEHPA and hydrochloric acid as byproducts. The synthesis process is relatively simple and cost-effective, making DEHPA a popular choice for industrial applications.

Scientific Research Applications

DEHPA is widely used in scientific research for the separation and purification of rare earth metals, uranium, and other heavy metals. It is also used in the extraction of copper, nickel, and cobalt from their ores. DEHPA has been studied extensively for its applications in the nuclear industry, where it is used for the separation of actinides and lanthanides. DEHPA has also been used in the treatment of wastewater from mining and metallurgical operations.

properties

CAS RN

17618-27-8

Product Name

O,O-Bis(2-ethylhexyl) hydrogen thiophosphate

Molecular Formula

C16H35O3PS

Molecular Weight

338.5 g/mol

IUPAC Name

bis(2-ethylhexoxy)-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35O3PS/c1-5-9-11-15(7-3)13-18-20(17,21)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,21)

InChI Key

TVRJUOAQXLUUGW-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(=S)(O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COP(=S)(O)OCC(CC)CCCC

Other CAS RN

17618-27-8

Origin of Product

United States

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